molecular formula C3H9N B1433879 Ethyl-1,1-D2-methylamine CAS No. 223459-63-0

Ethyl-1,1-D2-methylamine

Cat. No. B1433879
CAS RN: 223459-63-0
M. Wt: 61.12 g/mol
InChI Key: LIWAQLJGPBVORC-SMZGMGDZSA-N
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Description

Ethyl-1,1-D2-methylamine is an organic compound that contains nitrogen . It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but with additional properties based on its carbon connectivity .


Molecular Structure Analysis

The molecular formula of Ethyl-1,1-D2-methylamine is C3H9N . It has an average mass of 59.110 Da and a monoisotopic mass of 59.073498 Da .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .


Physical And Chemical Properties Analysis

Amines are among the most demanding analytes in gas chromatography due to their basic properties . They are often volatile and basic substances .

Scientific Research Applications

Corrosion Inhibition

A study on the synthesis and corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives highlights the potential of ethyl and methylamine compounds in protecting metals against corrosion. These compounds showed mixed inhibition properties and adhered to the Langmuir isotherm, suggesting their utility in corrosion resistance applications (Djenane et al., 2019).

Photocatalytic Functionalization

Research on the photocatalytic N-methylation of amines over Pd/TiO2 for the functionalization of heterocycles and pharmaceutical intermediates demonstrates the role of ethyl and methylamine derivatives in synthesizing pharmaceuticals and related deuterated drugs. This process allows for the creation of tertiary N-methylamines and ethyl groups under mild conditions, showcasing the importance of these compounds in medicinal chemistry (Wang et al., 2018).

Environmental Studies

A study on the occurrence of aminopolycarboxylates, including ethylenediaminetetraacetic acid (EDTA) and related compounds, in the aquatic environment of Germany underlines the environmental relevance of ethyl and methylamine derivatives. This research provides insights into the pollution levels, behavior, and impacts of these compounds in water sources, highlighting the need for monitoring and management strategies to mitigate their environmental presence (Schmidt et al., 2004).

Material Science

The use of the supercritical antisolvent (SAS) technique for preparing ethyl cellulose/methyl cellulose blends illustrates the application of ethyl and methylamine derivatives in materials science. This method enables the creation of biocompatible polymer blends for drug carriers in controlled delivery systems, offering a way to enhance the solubility of poorly water-soluble molecules (Duarte et al., 2006).

Safety and Hazards

Ethyl-1,1-D2-methylamine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,1-dideuterio-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-1,1-D2-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
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Ethyl-1,1-D2-methylamine
Reactant of Route 5
Ethyl-1,1-D2-methylamine
Reactant of Route 6
Ethyl-1,1-D2-methylamine

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